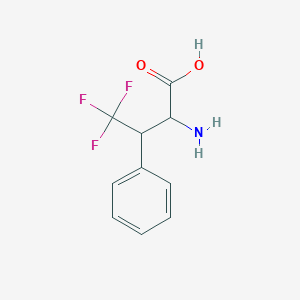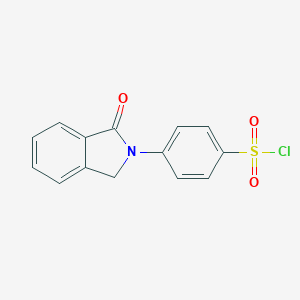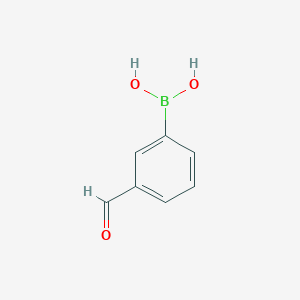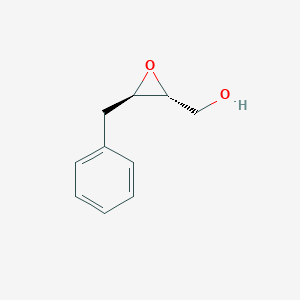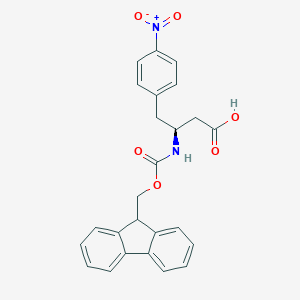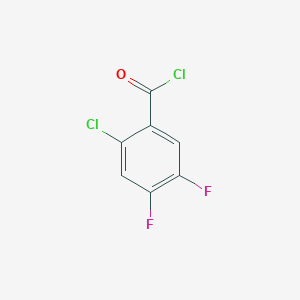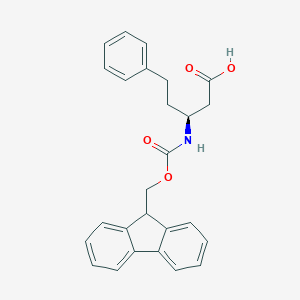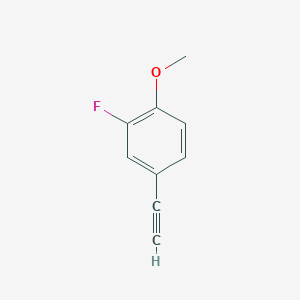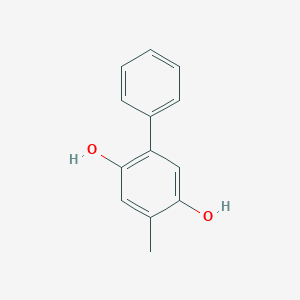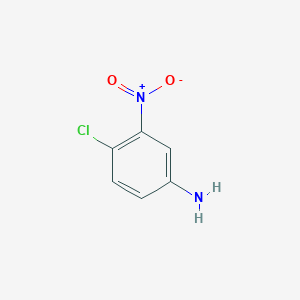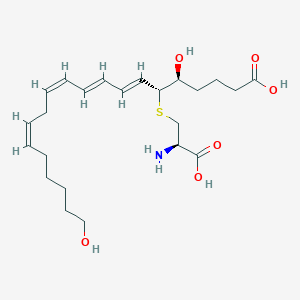
20-Hydroxy-leukotriene E4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-leukotriene E4 (20-HETE) is a metabolite of arachidonic acid that belongs to the family of eicosanoids. It is a potent vasoconstrictor and has been implicated in a variety of physiological and pathophysiological processes. 20-HETE is synthesized by the action of cytochrome P450 enzymes and is involved in the regulation of blood pressure, renal function, and vascular tone.
Scientific Research Applications
Enzymatic Conversion and Metabolic Pathways
- Leukotriene E4 (LTE4) undergoes enzymatic conversion in the kidneys to form less polar metabolites such as 20-hydroxy-leukotriene E4, indicating a significant role in leukotriene metabolism and biological potency, as demonstrated in the guinea pig ileum (Bernström & Hammarström, 1981).
- Cytochrome P450-dependent ω-hydroxylation, a metabolic reaction catalyzed by CYP4 enzymes, is critical in the formation of 20-hydroxy-leukotrienes, impacting tumor progression, angiogenesis, and blood pressure regulation (Johnson et al., 2015).
- Rat liver microsomes metabolize LTE4 into polar products like 20-hydroxy-leukotriene E4, involving a novel leukotriene E ω-hydroxylase enzyme distinct from leukotriene B ω-hydroxylase (Örning, 1987).
Biological and Pharmacological Effects
- The metabolic transformation of LTE4 to its ω-oxidized forms, such as 20-hydroxy-leukotriene E4, is crucial for regulating the inflammatory response, implicating their roles in inflammation and potentially in cancer progression (Johnson et al., 2015).
- 20-Hydroxy-LTB4 exhibits potent dose-dependent inhibition of neutrophil emigration, demonstrating its regulatory role in inflammatory responses and potential implications in immune response modulation (Pettipher et al., 1993).
Analytical and Quantitative Studies
- Advanced analytical methods have been developed for the simultaneous quantitation of leukotriene B4 and its omega-oxidized metabolites, including 20-hydroxy-LTB4, offering insights into the synthesis and metabolism of these compounds in biological systems (Izumi et al., 1986).
properties
CAS RN |
111844-33-8 |
|---|---|
Product Name |
20-Hydroxy-leukotriene E4 |
Molecular Formula |
C23H37NO6S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1 |
InChI Key |
BJRMBXPQAMDCMG-CMJQBAFXSA-N |
Isomeric SMILES |
C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO |
SMILES |
C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
Canonical SMILES |
C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
physical_description |
Solid |
synonyms |
(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



